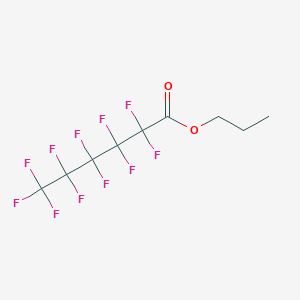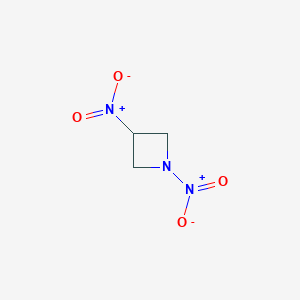![molecular formula C10H9N3O2 B14279435 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine CAS No. 120879-03-0](/img/structure/B14279435.png)
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is a heterocyclic compound that features a quinoxaline core fused with a dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxyquinoxaline with an amine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and dioxin ring provide a versatile platform for the development of novel compounds with diverse applications.
特性
CAS番号 |
120879-03-0 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
2,3-dihydro-[1,4]dioxino[2,3-b]quinoxalin-7-amine |
InChI |
InChI=1S/C10H9N3O2/c11-6-1-2-7-8(5-6)13-10-9(12-7)14-3-4-15-10/h1-2,5H,3-4,11H2 |
InChIキー |
WNUUTSDKDBWUTG-UHFFFAOYSA-N |
正規SMILES |
C1COC2=NC3=C(C=CC(=C3)N)N=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)




![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
